Enhanced Lipophilicity vs. N-(2-Fluorophenyl) Analog: Implications for Membrane Permeability
The target compound exhibits a predicted XLogP3-AA of 4.6, which is 0.2 log units lower than that of the closely related analog N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide (CAS 1021218-34-7, XLogP3-AA = 4.8) [1][2]. This modest reduction in lipophilicity, attributed to the replacement of a 2-fluorophenyl with an N-benzyl group, may translate into a different pharmacokinetic profile, potentially improving aqueous solubility while maintaining adequate membrane permeability.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide: 4.8 |
| Quantified Difference | Δ = -0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, a favorable lipophilicity profile is critical for optimizing oral bioavailability and reducing off-target toxicity; a difference of -0.2 log units can significantly influence compound progression in drug discovery.
- [1] PubChem. N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide. PubChem CID 42270548. Accessed 2026-04-29. View Source
- [2] PubChem. N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide. PubChem CID 42270554. Accessed 2026-04-29. View Source
